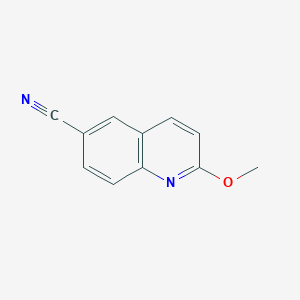

2-Methoxyquinoline-6-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxyquinoline-6-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-14-11-5-3-9-6-8(7-12)2-4-10(9)13-11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHRFFZLPUDBQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)C=C(C=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301299912 | |

| Record name | 2-Methoxy-6-quinolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301299912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99471-68-8 | |

| Record name | 2-Methoxy-6-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99471-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-6-quinolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301299912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 2-Methoxyquinoline-6-carbonitrile

Abstract: This document provides a comprehensive technical overview of 2-Methoxyquinoline-6-carbonitrile, a key heterocyclic compound in medicinal chemistry. It details the compound's physicochemical properties, spectroscopic profile, chemical reactivity, and known biological activities. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering structured data, detailed experimental protocols, and visual diagrams to facilitate understanding and application.

Compound Identification and Structure

This compound is a heterocyclic compound featuring a quinoline core substituted with a methoxy group at the C2 position and a nitrile group at the C6 position.[1] This structure makes it a valuable intermediate, particularly in the synthesis of analogs of the tuberculosis drug bedaquiline.[1]

| Identifier | Data | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 99471-68-8 | [1][2][3] |

| Molecular Formula | C₁₁H₈N₂O | [2][3][4] |

| Molecular Weight | 184.19 g/mol | [2] |

| Canonical SMILES | COC1=NC2=C(C=C1)C=C(C=C2)C#N | [2] |

| InChI Key | FYHRFFZLPUDBQQ-UHFFFAOYSA-N | [2] |

| Synonyms | 6-Cyano-2-methoxyquinoline, 2-Methoxy-6-quinolinecarbonitrile | [2] |

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various chemical and biological systems. The data for this compound and a closely related isomer are summarized below.

| Property | Value | Notes |

| Melting Point | 177-178 °C | Data for isomer 6-Methoxy-2-quinolinecarbonitrile.[5] |

| Boiling Point | 362.2 °C at 760 mmHg | Data for isomer 6-Methoxy-2-quinolinecarbonitrile.[5] |

| Density | 1.23 g/cm³ | Data for isomer 6-Methoxy-2-quinolinecarbonitrile.[5] |

| XLogP3 | 2.2 | A measure of lipophilicity. |

| Polar Surface Area | 45.9 Ų | [2] |

| Refractive Index | 1.627 | Data for isomer 6-Methoxy-2-quinolinecarbonitrile. |

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

| Technique | Key Characteristic Features |

| IR Spectroscopy | A sharp, strong absorption band is expected for the nitrile (–C≡N) group stretching vibration, typically appearing in the range of 2200–2250 cm⁻¹.[1] |

| ¹H NMR | The methoxy (–OCH₃) protons are expected to show a singlet with a chemical shift (δ) around 3.9–4.1 ppm.[1] Aromatic protons on the quinoline ring will appear in the downfield region. |

| ¹³C NMR | The carbon atom of the nitrile (–C≡N) group typically resonates in the range of δ 110–120 ppm.[1] The methoxy carbon will appear further upfield. |

| Mass Spectrometry | High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular weight and elemental composition. The exact mass is 184.063662883 Da.[2] The analysis validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.[1] |

Chemical Reactivity and Synthesis

As a functionalized quinoline, this compound undergoes several key reactions and serves as a versatile building block.[1]

Key Chemical Reactions

-

Oxidation: The nitrile and methoxy groups can be sensitive to strong oxidizing agents. However, under controlled conditions, oxidation can lead to the formation of quinoline-6-carboxylic acid derivatives.[1] Common oxidizing agents include potassium permanganate.[1]

-

Reduction: The nitrile group can be reduced to a primary amine (2-Methoxyquinoline-6-amine) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (H₂/Pd).[1]

-

Substitution: The methoxy group at the C2 position can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.[1]

Experimental Protocols

Protocol 1: Representative Synthesis via Cyanation

This protocol is based on a general method for introducing a nitrile group to a quinoline core.[1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-methoxyquinoline (1 equivalent) in a suitable solvent like dimethylformamide (DMF).

-

Reagent Addition: Add a cyanating agent, such as cyanogen bromide (1.1 equivalents), to the solution.

-

Base Addition: Slowly add a base, such as sodium hydroxide or potassium carbonate (1.5 equivalents), to the mixture.

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.

-

Purification: Filter the crude solid product and wash it with water. Purify the product by recrystallization from a suitable solvent like ethanol to obtain pure this compound.[1]

Protocol 2: Spectroscopic Characterization (NMR)

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified product.

-

Dissolution: Dissolve the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Analysis: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Interpretation: Process the spectra and integrate the proton signals. Confirm the presence of the methoxy singlet around δ 3.9-4.1 ppm and the characteristic aromatic signals. In the ¹³C spectrum, identify the nitrile carbon peak around δ 110-120 ppm.[1]

Biological Activity and Applications

Quinoline derivatives are known for a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6] this compound is a significant contributor to this field, primarily as a synthetic intermediate.

-

Drug Development: It is a crucial building block for synthesizing more complex heterocyclic compounds used in drug discovery.[1]

-

Antimicrobial Research: The quinoline scaffold is known to target bacterial enzymes. This compound has been investigated for its potential to inhibit DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription.[1] This mechanism disrupts the bacterial life cycle, leading to cell death, similar to the action of quinolone antibiotics.[1]

-

Anticancer Properties: Studies suggest that certain quinoline derivatives may induce cell cycle arrest and promote apoptosis (programmed cell death) in cancer cells, making them candidates for further investigation in oncology.[1]

-

Biochemical Probe: Due to its specific structure, it can be used as a molecular probe to study enzyme-substrate interactions in proteomics research.[1][4]

References

- 1. This compound | 99471-68-8 | Benchchem [benchchem.com]

- 2. This compound | C11H8N2O | CID 20158979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 99471-68-8|this compound|BLD Pharm [bldpharm.com]

- 4. scbio.cn [scbio.cn]

- 5. echemi.com [echemi.com]

- 6. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2-Methoxyquinoline-6-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-methoxyquinoline-6-carbonitrile, a key intermediate in medicinal chemistry. The document provides a comprehensive overview of a common synthetic methodology, including detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step process commencing from the readily available 6-bromo-2-chloroquinoline. The first step involves a nucleophilic aromatic substitution to introduce the methoxy group, followed by a palladium-catalyzed cyanation to install the carbonitrile functionality.

Data Presentation

The following table summarizes the quantitative data for the two key reactions in the synthesis of this compound.

| Step | Reaction | Starting Material | Reagent 1 | Reagent 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Methoxylation | 6-Bromo-2-chloroquinoline | Sodium Methoxide (2.0 eq) | - | - | Methanol | Reflux | 12 | ~95% |

| 2 | Palladium-Catalyzed Cyanation | 6-Bromo-2-methoxyquinoline | Zinc Cyanide (0.6 eq) | - | Tris(dibenzylideneacetone)dipalladium(0) (0.05 eq), Tri-tert-butylphosphine (0.1 eq) | DMF | 40-50 | 24 | 34%[1] |

Experimental Protocols

Step 1: Synthesis of 6-Bromo-2-methoxyquinoline

Methodology:

A solution of 6-bromo-2-chloroquinoline (1.0 eq) in anhydrous methanol is treated with sodium methoxide (2.0 eq). The reaction mixture is heated to reflux and stirred for 12 hours. After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and dichloromethane. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford 6-bromo-2-methoxyquinoline as a solid, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

Methodology:

To a solution of 6-bromo-2-methoxyquinoline (1.0 eq) in N,N-dimethylformamide (DMF) is added zinc cyanide (0.6 eq), tris(dibenzylideneacetone)dipalladium(0) (0.05 eq), and tri-tert-butylphosphine (0.1 eq).[1] The reaction mixture is heated to 40-50°C and stirred for 24 hours.[1] Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield this compound.[1]

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide to 2-Methoxyquinoline-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Methoxyquinoline-6-carbonitrile, a key heterocyclic compound in medicinal chemistry. It covers its chemical identity, physicochemical properties, synthesis protocols, and biological significance, with a focus on its role in the development of novel therapeutics.

Chemical Identity and Structure

This compound is a quinoline derivative characterized by a methoxy group at the 2-position and a nitrile group at the 6-position. This substitution pattern is crucial for its chemical reactivity and biological activity.

-

IUPAC Name: this compound[1]

-

Synonyms: 6-Cyano-2-methoxyquinoline, 2-Methoxy-6-quinolinecarbonitrile[1]

The chemical structure is represented by the following SMILES string: COC1=NC2=C(C=C1)C=C(C=C2)C#N[1].

Physicochemical and Spectroscopic Data

A summary of the key computed and experimental data for this compound is presented below. This data is essential for its characterization, purification, and use in further synthetic applications.

| Property | Value | Source |

| Molecular Weight | 184.20 g/mol | [2][3][4] |

| Monoisotopic Mass | 184.063662883 Da | [1] |

| XLogP3 | 2.2 | [1] |

| ¹H NMR Signals | δ 8.01 (d, J = 9.0 Hz, 1H), 7.63 (d, J = 2.3 Hz, 1H), 4.14 (s, 3H, OCH₃) | [4] |

| APCI MS | m/z 335.5 [M + H]⁺ (for a related derivative) | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound is a critical process for its application as a building block in medicinal chemistry. The primary routes involve the cyanation of a 2-methoxyquinoline precursor.

General Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocols:

-

Method 1: Using Cyanogen Bromide

-

Reactants: 2-methoxyquinoline and cyanogen bromide.

-

Base: Sodium hydroxide (NaOH).

-

Conditions: The reaction is typically carried out under reflux conditions.

-

Purification: The final product is purified by recrystallization.[4]

-

-

Method 2: Using Chloroacetonitrile

-

Reactants: 2-methoxyquinoline and chloroacetonitrile.

-

Base: Potassium carbonate (K₂CO₃).

-

Procedure: This method provides an alternative route to the desired nitrile.[4]

-

-

Method 3: Palladium-Catalyzed Cyanation

-

Reactants: A halo-substituted 2-methoxyquinoline and a cyanide source (e.g., zinc cyanide).

-

Catalyst: A palladium catalyst is employed.

-

Conditions: The reaction is typically run at elevated temperatures (e.g., 50°C) for an extended period (e.g., 24 hours) to ensure completion.[4]

-

Biological Activity and Applications

This compound is a compound of significant interest in drug discovery, primarily serving as a key intermediate for more complex and biologically active molecules.

Role as a Building Block: The compound is a crucial building block in the synthesis of more elaborate heterocyclic compounds.[4] Its most notable application is as a key intermediate in the synthesis of analogues of bedaquiline, a diarylquinoline-based drug used for the treatment of tuberculosis (TB).[4] Derivatives have shown promise in TB drug development, potentially with lower cardiotoxicity compared to bedaquiline.[4]

Antimicrobial and Anticancer Properties: Quinoline derivatives are known for a wide range of pharmacological activities, including antimicrobial and anticancer effects.[5] Research into this compound and its analogues has revealed potential in these areas:

-

Antimicrobial Activity: It has been shown to inhibit key bacterial enzymes like DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and transcription processes.[4] This mechanism is analogous to that of quinolone antibiotics.[4]

-

Anticancer Properties: Studies suggest that it may induce cell cycle arrest and promote apoptosis in cancer cells, making it a candidate for further investigation in oncology.[4]

Proposed Mechanism of Action

References

2-Methoxyquinoline-6-carbonitrile molecular weight and formula

An In-depth Technical Guide on 2-Methoxyquinoline-6-carbonitrile

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physicochemical properties of a compound is paramount. This document provides a concise summary of the molecular formula and weight for this compound, a heterocyclic compound of interest in various research domains, including antimicrobial and anticancer studies.[1]

Physicochemical Data

The structural characteristics of this compound, specifically the placement of a methoxy group at the second position and a cyano group at the sixth, contribute to its distinct biological activities.[1] Its fundamental molecular properties are detailed below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈N₂O | PubChem[2], Santa Cruz Biotechnology[3], Benchchem[1] |

| Molecular Weight | 184.19 g/mol | PubChem[2] |

| 184.20 g/mol | Santa Cruz Biotechnology[3], Benchchem[1] | |

| 184.19400 g/mol | ECHEMI[4] |

The slight variation in molecular weight values across different databases is attributable to differences in computational methods and the isotopic masses used in the calculations.

Logical Relationship of Molecular Components

The following diagram illustrates the elemental composition that constitutes the molecular formula of this compound.

Caption: Elemental components of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and History of Quinoline Carbonitrile Compounds

This guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of quinoline carbonitrile compounds. It is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry and drug development, offering detailed experimental protocols, quantitative biological data, and visual representations of key concepts.

The Genesis of a Privileged Scaffold: The Quinoline Core

The story of quinoline carbonitriles begins with the discovery of their parent scaffold, quinoline. This bicyclic aromatic heterocycle, composed of a benzene ring fused to a pyridine ring, was first isolated from coal tar in 1834 by the German chemist Friedlieb Ferdinand Runge.[1][2] Initially named "leukol," its structure remained a puzzle for several decades until August Kekulé proposed the correct fusion of a benzene and pyridine ring in 1869.[1] This structural elucidation was a pivotal moment, paving the way for synthetic chemists to develop methods for its laboratory preparation, thereby freeing its supply from the limitations of coal tar extraction.[1]

The late 19th century witnessed a flurry of activity in this area, leading to the development of several classical named reactions that are still fundamental to quinoline synthesis today.[3][4] These pioneering methods enabled the production of a wide array of substituted quinolines, laying the groundwork for the eventual exploration of quinoline carbonitrile derivatives.

A Timeline of Foundational Quinoline Syntheses

The development of synthetic routes to the quinoline core was a critical precursor to the exploration of its carbonitrile derivatives. The following diagram illustrates the timeline of these seminal discoveries.

The Rise of Quinoline Carbonitriles: Synthesis and Significance

The introduction of the carbonitrile (—C≡N) group onto the quinoline scaffold marked a significant evolution in the medicinal chemistry of this heterocyclic system. The carbonitrile moiety is a versatile functional group known to enhance the pharmacological properties of molecules by participating in hydrogen bonding, acting as a bioisostere for other functional groups, and serving as a synthetic handle for further molecular elaboration. Quinoline-3-carbonitrile derivatives, in particular, have emerged as valuable starting materials for the development of broad-spectrum antibacterial agents.[5]

Key Synthetic Methodologies for Quinoline Carbonitriles

The synthesis of quinoline carbonitriles often leverages modern synthetic techniques, such as multicomponent reactions, which offer efficiency and atom economy. Below are detailed protocols for two prominent methods.

This protocol is adapted from a method described for the synthesis of potential antibacterial agents.[5][6]

Objective: To synthesize substituted quinoline-3-carbonitrile derivatives in a one-pot reaction.

Materials:

-

Appropriate aromatic aldehyde

-

Ethyl cyanoacetate

-

A cyclic ketone (e.g., 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one)

-

Ammonium acetate

-

Ethanol (as solvent)

Procedure:

-

A mixture of the aromatic aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), the cyclic ketone (1 mmol), and ammonium acetate (1.5 mmol) is prepared in ethanol (10 mL).

-

The reaction mixture is refluxed for a specified time, typically monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid product that precipitates is collected by filtration.

-

The collected solid is washed with cold ethanol and then dried under vacuum to yield the desired quinoline-3-carbonitrile derivative.

-

Further purification, if necessary, can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

While not directly producing a carbonitrile, the Pfitzinger reaction is a cornerstone for synthesizing quinoline-4-carboxylic acids, which are key precursors for many biologically active quinoline derivatives, including amides that can be further converted to nitriles.[7][8]

Objective: To synthesize a quinoline-4-carboxylic acid from isatin and a carbonyl compound.

Materials:

-

Isatin

-

An α-methyl ketone (e.g., acetophenone)

-

Potassium hydroxide (33% aqueous solution)

-

Ethanol

Procedure:

-

Isatin (1 mmol) and the α-methyl ketone (1 mmol) are dissolved in ethanol.

-

A 33% aqueous solution of potassium hydroxide is added to the mixture.

-

The reaction mixture is heated at reflux. The progress of the reaction is monitored by TLC.

-

After the reaction is complete, the mixture is cooled and acidified with a suitable acid (e.g., HCl) to precipitate the product.

-

The precipitated solid is filtered, washed with water, and dried to yield the quinoline-4-carboxylic acid.

The following diagram illustrates the general workflow for the one-pot synthesis of quinoline-3-carbonitriles.

Biological Activities and Therapeutic Potential

Quinoline carbonitrile compounds have garnered significant attention for their broad spectrum of biological activities.[9][10] Their structural features allow them to interact with various biological targets, leading to potential therapeutic applications in oncology and infectious diseases.

Anticancer Activity

Numerous quinoline derivatives, including those with a carbonitrile moiety, have been investigated as anticancer agents.[11][12] They can exert their effects through various mechanisms, such as the inhibition of protein kinases that are crucial for cancer cell signaling. For instance, certain 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles have been identified as potential inhibitors of EGFR, BRAF, and HER-2, which are key targets in cancer therapy.[13]

Antibacterial Activity

The quinoline scaffold is central to the quinolone class of antibiotics. While most clinically used quinolones are technically quinolones (oxoquinolines), the broader class of quinoline derivatives, including quinoline-3-carbonitriles, has shown promising antibacterial properties.[5][6] Their mechanism of action often involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[6][14]

Quantitative Biological Data

The following tables summarize key quantitative data for representative quinoline carbonitrile compounds and their derivatives, highlighting their potential as therapeutic agents.

Table 1: Anticancer Activity of 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile Derivatives [13]

| Compound | Target Cancer Cell Line | GI50 (nM) |

| 5e | Breast (MCF-7) | 26 |

| 5h | Breast (MCF-7) | 28 |

| Erlotinib (Control) | Breast (MCF-7) | 33 |

Table 2: In Vitro Enzyme Inhibitory Activity of Selected Quinoline Carbonitriles [13]

| Compound | EGFR IC50 (nM) | BRAFV600E IC50 (nM) | HER-2 IC50 (nM) |

| 5e | 71 | 62 | 21 |

| 5h | 75 | 67 | 23 |

Table 3: Antibacterial Activity of Quinoline-3-Carbonitrile Derivatives [5]

| Compound | Bacterial Strain | MIC (µg/mL) |

| Derivative C | E. coli | 4 |

Mechanisms of Action and Signaling Pathways

Understanding the mechanism of action is crucial for drug development. Quinoline carbonitriles have been shown to interact with specific molecular targets to elicit their biological effects.

Inhibition of Bacterial DNA Gyrase

A primary mechanism for the antibacterial activity of many quinoline-based compounds is the inhibition of DNA gyrase (a type II topoisomerase).[14] This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription. By inhibiting this enzyme, the compounds prevent the bacteria from replicating their DNA, ultimately leading to cell death.

Inhibition of Kinase Signaling in Cancer

In cancer, many quinoline derivatives function as kinase inhibitors.[13] Protein kinases are enzymes that regulate a vast array of cellular processes, including cell growth, proliferation, and survival. In many cancers, these kinases are overactive. Quinoline-based inhibitors can bind to the ATP-binding site of these kinases, preventing them from functioning and thereby blocking the downstream signaling pathways that drive cancer progression.

References

- 1. biosynce.com [biosynce.com]

- 2. Quinoline - Wikipedia [en.wikipedia.org]

- 3. iipseries.org [iipseries.org]

- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 9. Different biological activities of quinoline [wisdomlib.org]

- 10. benthamscience.com [benthamscience.com]

- 11. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 12. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 13. researchgate.net [researchgate.net]

- 14. Prulifloxacin - Wikipedia [en.wikipedia.org]

The Role of 2-Methoxyquinoline-6-carbonitrile in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Within this class, 2-Methoxyquinoline-6-carbonitrile has emerged as a significant building block and a pharmacophore of interest for the development of novel drug candidates. This technical guide provides an in-depth overview of the synthesis, chemical properties, and, most importantly, the role of this compound and its closely related analogs in medicinal chemistry. Particular focus is placed on its applications in the fields of oncology and infectious diseases, highlighting its mechanism of action as a potent enzyme inhibitor. This document aims to serve as a comprehensive resource, complete with experimental protocols and data presented for comparative analysis, to facilitate further research and drug discovery efforts centered around this promising scaffold.

Introduction

Quinoline and its derivatives are bicyclic aromatic compounds that have long been recognized for their therapeutic potential. The fusion of a benzene ring to a pyridine ring at two adjacent carbon atoms results in a structure that is amenable to a wide range of chemical modifications, allowing for the fine-tuning of its physicochemical and pharmacological properties. The introduction of a methoxy group at the 2-position and a carbonitrile group at the 6-position of the quinoline ring system creates this compound, a molecule with distinct electronic and steric features that contribute to its biological activity.

This guide will explore the current understanding of this compound's role in medicinal chemistry, drawing upon data from analogous compounds to illustrate its potential.

Synthesis and Chemical Properties

The synthesis of this compound and its derivatives can be achieved through various established synthetic routes. A common approach involves the construction of the quinoline core followed by functional group interconversions.

General Synthetic Strategies

Several named reactions are employed for the synthesis of the quinoline ring, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.[1] These methods typically involve the reaction of anilines with α,β-unsaturated carbonyl compounds, glycerol, or β-ketoesters under acidic conditions.[2]

A general workflow for the synthesis of substituted quinolines is depicted below:

Caption: General synthetic workflow for quinoline derivatives.

Experimental Protocol: Synthesis of a 6-Methoxyquinoline-3-carbonitrile Derivative (Illustrative Example)

This protocol describes the synthesis of a related 6-methoxyquinoline-3-carbonitrile derivative, providing a practical example of the methodologies employed.

Materials:

-

Appropriate starting aniline and carbonyl compounds

-

Ethanol

-

Hydrazine hydrate

-

Catalyst (e.g., acid or base)

-

Solvents for extraction and purification (e.g., ethyl acetate, hexane)

-

Silica gel for column chromatography

Procedure:

-

A mixture of the chalcone precursor (10 mmol) and hydrazine hydrate (20 mmol) is stirred in ethanol (20 mL).

-

The reaction mixture is refluxed for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Role in Medicinal Chemistry

The this compound scaffold has shown significant promise in two primary therapeutic areas: infectious diseases and oncology. Its mechanism of action is often attributed to the inhibition of key enzymes involved in DNA replication and cellular proliferation.

Antitubercular Activity

Tuberculosis (TB) remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents. Quinoline-based compounds have a long history in the fight against infectious diseases, with the antimalarial drug quinine being a prime example. More recently, the diarylquinoline bedaquiline has been approved for the treatment of multidrug-resistant TB, highlighting the potential of this scaffold. This compound is a key intermediate in the synthesis of bedaquiline analogs.

The proposed mechanism of action for many quinoline-based antitubercular agents is the inhibition of DNA gyrase and topoisomerase IV, essential bacterial enzymes that control DNA topology.

Table 1: Antitubercular Activity of Representative Quinoline Derivatives

| Compound ID | Modification | Target Organism | MIC (µg/mL) | Reference |

| Derivative A | 4-(adamantan-1-yl)-2-quinolinecarbohydrazide | M. tuberculosis H37Rv | 0.78 | [3] |

| Derivative B | 2,8-dicyclopentyl-4-methylquinoline | M. tuberculosis H37Rv | 1.56 | [3] |

| Derivative C | Quinoline-ferrocene hybrid | M. tuberculosis H37Rv | 3.12 | [3] |

Note: Data presented is for analogous compounds to illustrate the potential of the quinoline scaffold.

Anticancer Activity

The antiproliferative properties of quinoline derivatives have been extensively investigated. The planar nature of the quinoline ring allows it to intercalate with DNA, while various substituents can interact with key enzymes involved in cancer cell growth and survival.

The mechanism of anticancer action for many quinoline derivatives involves the inhibition of topoisomerases I and II, enzymes critical for relieving torsional stress in DNA during replication and transcription. By stabilizing the enzyme-DNA cleavage complex, these compounds lead to DNA damage and ultimately apoptosis.

Table 2: Anticancer Activity of Representative Quinoline Derivatives

| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |

| Derivative D | 6-Bromo-5-nitroquinoline | HT29 (Colon) | 15.6 | [4] |

| Derivative E | 6,8-diphenylquinoline | C6 (Glioblastoma) | 3.9 | [4] |

| Derivative F | Benzofuroquinolinedione | Various | 0.68 - 5.0 | [5] |

Note: Data presented is for analogous compounds to illustrate the potential of the quinoline scaffold.

Mechanism of Action: Enzyme Inhibition

The primary mechanism through which 2-methoxyquinoline derivatives exert their biological effects is through the inhibition of type II topoisomerases, namely DNA gyrase and topoisomerase IV in bacteria, and topoisomerase II in eukaryotes.

Caption: Mechanism of action via topoisomerase inhibition.

Experimental Protocol: DNA Gyrase Supercoiling Assay

This protocol provides a general method for assessing the inhibitory activity of compounds against DNA gyrase.

Materials:

-

Purified DNA gyrase enzyme

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

Assay buffer (containing ATP, MgCl2, KCl, DTT, spermidine)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Stop solution/loading dye

-

Agarose gel and electrophoresis equipment

-

DNA staining agent (e.g., ethidium bromide)

-

Gel imaging system

Procedure:

-

Prepare reaction mixtures on ice containing assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound.

-

Initiate the reaction by adding a pre-determined amount of DNA gyrase to each tube.

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Terminate the reactions by adding the stop solution/loading dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed DNA forms.

-

Stain the gel with a DNA staining agent and visualize the bands under UV light.

-

The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band with increasing concentrations of the test compound. The IC50 value can be determined from a dose-response curve.

Structure-Activity Relationships (SAR)

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. For the this compound scaffold, the following general SAR observations can be made based on related compounds:

-

Position 2: The methoxy group at this position is often crucial for activity. Modifications can influence potency and selectivity.

-

Position 6: The carbonitrile group is an electron-withdrawing group that can modulate the electronic properties of the ring system and participate in hydrogen bonding interactions with the target enzyme.

-

Other Positions (e.g., 4, 7, 8): Introduction of various substituents at these positions can significantly impact activity. For example, bulky lipophilic groups can enhance binding to hydrophobic pockets in the target enzyme, while basic amine functionalities can improve solubility and cellular uptake.

Caption: Factors influencing the biological activity of the scaffold.

Conclusion and Future Perspectives

This compound represents a valuable and versatile scaffold in medicinal chemistry. Its role as a key intermediate in the synthesis of antitubercular agents and the demonstrated activity of its analogs against cancer cell lines underscore its therapeutic potential. The primary mechanism of action through the inhibition of essential DNA topoisomerases provides a solid foundation for the rational design of novel inhibitors.

Future research in this area should focus on:

-

Synthesis of Novel Analogs: The exploration of a wider range of substituents at various positions on the quinoline ring is crucial to optimize potency, selectivity, and pharmacokinetic properties.

-

Quantitative SAR Studies: The development of robust QSAR models will aid in the prediction of activity and guide the design of more effective compounds.

-

Elucidation of Signaling Pathways: While enzyme inhibition is a key mechanism, further studies are needed to understand the downstream cellular effects and the modulation of specific signaling pathways.

-

In Vivo Efficacy and Safety Profiling: Promising lead compounds will require thorough evaluation in animal models to assess their in vivo efficacy, toxicity, and pharmacokinetic profiles.

References

Preliminary Biological Screening of 2-Methoxyquinoline-6-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary biological screening of 2-Methoxyquinoline-6-carbonitrile, a heterocyclic compound of interest in drug discovery. This document outlines the potential therapeutic applications based on available data for structurally related compounds, details relevant experimental protocols for antimicrobial screening, and presents a framework for data interpretation. While specific quantitative biological activity data for this compound is not extensively available in the public domain, this guide leverages information from patent literature and studies on analogous quinoline derivatives to provide a foundational understanding for researchers. The methodologies and conceptual frameworks presented herein are intended to guide future research and development efforts involving this compound.

Introduction

Quinoline and its derivatives have long been recognized as privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities. These activities include antimicrobial, anticancer, and anti-inflammatory properties. The compound this compound, belonging to this class, has been identified as a potential candidate for biological investigation. Notably, derivatives of this compound have been evaluated for their antibacterial activity, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. This suggests that the core structure of this compound may possess intrinsic antimicrobial properties. Further screening is warranted to fully elucidate its biological activity profile.

Potential Biological Activities

Based on the screening of structurally similar compounds and patent literature, the primary area of investigation for this compound is its antibacterial activity .

Antimicrobial Activity

Derivatives of this compound have been subjected to antimicrobial screening. A key target for such compounds is Mycobacterium tuberculosis. The evaluation of Minimum Inhibitory Concentration (MIC) is a standard method to quantify the in vitro antibacterial potency.

Data Presentation:

While specific MIC values for this compound against various bacterial strains are not publicly available, the following table provides a template for presenting such data once obtained.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference Compound (e.g., Ciprofloxacin) MIC in µg/mL |

| Mycobacterium tuberculosis H37Rv | Data not available | |

| Staphylococcus aureus | Data not available | |

| Escherichia coli | Data not available | |

| Pseudomonas aeruginosa | Data not available | |

| Candida albicans | Data not available |

Experimental Protocols

The following section details a standard experimental protocol for determining the in vitro antibacterial activity of a compound like this compound, specifically against Mycobacterium tuberculosis.

Microplate Alamar Blue Assay (MABA) for Mycobacterium tuberculosis

This protocol is adapted from the method described by Collins and Franzblau (1997), which is a widely used and validated method for high-throughput screening of anti-tuberculosis compounds.[1][2]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis H37Rv.

Materials:

-

96-well microplates

-

7H12 broth medium

-

Mycobacterium tuberculosis H37Rv (ATCC 27294) culture

-

This compound

-

Alamar Blue reagent

-

Positive control (e.g., Rifampicin)

-

Negative control (medium only)

-

Sterile distilled water

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. A series of two-fold dilutions are then prepared in 7H12 broth to achieve the desired final concentrations for the assay.

-

Inoculum Preparation: Grow M. tuberculosis H37Rv in 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) until it reaches a McFarland turbidity standard of 1.0. This suspension is then diluted 1:50 in 7H12 medium to prepare the final inoculum.

-

Assay Setup:

-

Add 100 µL of 7H12 broth to all wells of a 96-well plate.

-

Add 100 µL of the diluted this compound to the first well of a row and perform serial dilutions across the plate.

-

The last two wells in each row serve as controls: one for the bacterial control (no compound) and one for the medium control (no bacteria).

-

Add 100 µL of the prepared M. tuberculosis inoculum to all wells except the medium control wells.

-

-

Incubation: Seal the plates and incubate at 37°C for 7 days.

-

Addition of Alamar Blue: After the incubation period, add 20 µL of Alamar Blue reagent to each well.

-

Second Incubation: Re-incubate the plates at 37°C for 24 hours.

-

Data Analysis: Observe the color change in the wells. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Visualization of Workflows and Pathways

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates a general workflow for the preliminary biological screening of a test compound for antimicrobial activity.

References

Spectroscopic Profile of 2-Methoxyquinoline-6-carbonitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methoxyquinoline-6-carbonitrile (CAS No. 99471-68-8), a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Compound Overview

This compound is a derivative of quinoline, a bicyclic aromatic nitrogen heterocycle. The presence of a methoxy group at the 2-position and a nitrile group at the 6-position imparts specific chemical and physical properties that are reflected in its spectroscopic signatures.

Chemical Structure:

Caption: Structure of this compound.

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for this compound.

¹H NMR Spectroscopy

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.8 - 7.0 | d | ~8.5 |

| H-4 | 7.8 - 8.0 | d | ~8.5 |

| H-5 | 7.9 - 8.1 | d | ~8.8 |

| H-7 | 7.6 - 7.8 | dd | ~8.8, ~2.0 |

| H-8 | 8.1 - 8.3 | d | ~2.0 |

| OCH₃ | 3.9 - 4.1 | s | - |

¹³C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 162 - 164 |

| C-3 | 110 - 112 |

| C-4 | 136 - 138 |

| C-4a | 128 - 130 |

| C-5 | 125 - 127 |

| C-6 | 108 - 110 |

| C-7 | 133 - 135 |

| C-8 | 130 - 132 |

| C-8a | 148 - 150 |

| CN | 118 - 120 |

| OCH₃ | 53 - 55 |

Infrared (IR) Spectroscopy

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2220 - 2230 | Strong, Sharp |

| C=N, C=C (Aromatic) | 1580 - 1620 | Medium to Strong |

| C-O (Aryl Ether) | 1240 - 1260 (asymmetric) | Strong |

| 1020 - 1040 (symmetric) | Strong | |

| C-H (Aromatic) | 3050 - 3100 | Medium |

| C-H (Methoxy) | 2840 - 2960 | Medium |

Mass Spectrometry (MS)

| Parameter | Value |

| Molecular Formula | C₁₁H₈N₂O |

| Molecular Weight | 184.20 g/mol [1] |

| Exact Mass | 184.0637 g/mol |

| Predicted [M+H]⁺ | 185.0715 |

| Predicted [M+Na]⁺ | 207.0534 |

Experimental Protocols

The data presented are based on standard analytical techniques for small organic molecules. Generic protocols for acquiring such data are outlined below.

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

IR spectra can be obtained using an FT-IR spectrometer. For solid samples, a small amount of the compound is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL) and introduced into the ion source. Data is collected in positive ion mode to observe protonated ([M+H]⁺) and other adducted species.

Workflow and Data Interpretation

The characterization of this compound follows a logical workflow to confirm its identity and purity.

Caption: General workflow for spectroscopic characterization.

References

Navigating the Physicochemical Landscape of 2-Methoxyquinoline-6-carbonitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and stability of 2-Methoxyquinoline-6-carbonitrile, a key intermediate in pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its physicochemical properties, detailed experimental protocols for its analysis, and visual workflows to streamline laboratory processes.

Core Physicochemical Properties

This compound, with the molecular formula C₁₁H₈N₂O, belongs to the quinoline family. While specific experimental data for its solubility and stability are not extensively published, its structural motifs—a quinoline core, a methoxy group, and a nitrile group—provide insights into its expected physicochemical behavior. Quinolines, as a class, are aromatic heterocyclic compounds. The parent quinoline is slightly soluble in cold water and readily soluble in most organic solvents. The introduction of functional groups such as methoxy and nitrile moieties will modulate these properties. The methoxy group may slightly increase polarity, while the nitrile group is a polar functionality that can participate in dipole-dipole interactions.

Solubility Profile

The solubility of a compound is a critical parameter in drug discovery and development, influencing bioavailability and formulation. The solubility of this compound can be determined in various solvents, including aqueous buffers at different pH values and organic solvents commonly used in pharmaceutical sciences.

Predicted Solubility Characteristics

Based on its structure, this compound is anticipated to exhibit limited aqueous solubility. Its solubility is likely to be higher in organic solvents like dimethyl sulfoxide (DMSO) and ethanol. The nitrogen atom in the quinoline ring can be protonated at acidic pH, which would be expected to increase its aqueous solubility.

Quantitative Solubility Data

| Solvent System | Expected Solubility | Temperature (°C) |

| Water (pH 7.4) | Low | 25 |

| Phosphate Buffered Saline (PBS) | Low | 25 |

| Dimethyl Sulfoxide (DMSO) | High | 25 |

| Ethanol | Moderate | 25 |

Stability Profile

Understanding the chemical stability of this compound is crucial for its proper handling, storage, and formulation. Stability studies are designed to evaluate how the quality of the substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Potential Degradation Pathways

Quinolines can be susceptible to oxidation, and the methoxy group could potentially undergo hydrolysis under acidic or basic conditions. The nitrile group is generally stable but can be hydrolyzed to a carboxylic acid under harsh conditions. Photostability should also be considered, as aromatic systems can be sensitive to light.

Recommended Storage Conditions

To ensure the integrity of this compound, it is recommended to store the compound in a cool, dry, and dark place. Inert atmosphere storage may be considered for long-term stability.

Experimental Protocols

To facilitate the experimental determination of the solubility and stability of this compound, the following detailed protocols are provided. These are based on standard pharmaceutical industry practices and guidelines from the International Council for Harmonisation (ICH).

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound (solid)

-

Selected solvent (e.g., Water, PBS pH 7.4, DMSO)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC system with a suitable column and UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a glass vial.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial and place it in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted supernatant using a validated HPLC-UV method.

-

Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: Kinetic Solubility Determination (High-Throughput Method)

This method provides a rapid assessment of solubility from a DMSO stock solution, which is relevant for early-stage drug discovery screening.

Materials:

-

This compound (dissolved in DMSO, e.g., 10 mM stock)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microplates

-

Plate reader capable of nephelometry or UV-Vis spectroscopy

-

Automated liquid handler (optional)

Procedure:

-

Dispense the aqueous buffer into the wells of a 96-well plate.

-

Add a small volume of the DMSO stock solution of this compound to the buffer to achieve the desired final concentration (typically with a final DMSO concentration of 1-2%).

-

Mix the contents of the wells thoroughly.

-

Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours).

-

Measure the turbidity of the samples using a nephelometer. The amount of scattered light is proportional to the amount of precipitated compound.

-

Alternatively, for a quantitative measurement, the plate can be filtered or centrifuged to remove precipitated material, and the concentration of the compound remaining in the solution can be determined by UV-Vis spectroscopy or HPLC.

Protocol 3: Stability Study (Forced Degradation and Long-Term)

This protocol outlines a stability testing program based on ICH Q1A(R2) guidelines.

Forced Degradation Study:

This study is performed to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.

-

Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at an elevated temperature (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound to high temperature (e.g., 80 °C).

-

Photostability: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines.

-

Analyze all stressed samples by a stability-indicating HPLC method (e.g., with a photodiode array detector) to separate the parent compound from any degradation products.

Long-Term and Accelerated Stability Study:

-

Store samples of this compound under the following conditions:

-

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

-

Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

-

Analyze the samples for appearance, assay, and degradation products using a validated stability-indicating HPLC method.

Visualizations

To aid in the understanding and implementation of the experimental workflows, the following diagrams are provided in the DOT language.

Caption: Thermodynamic Solubility Workflow.

Caption: Stability Study Workflow.

This technical guide serves as a foundational resource for the investigation of this compound. The provided protocols and workflows are intended to be adapted and validated for specific laboratory conditions and analytical instrumentation. By following these established methodologies, researchers can generate robust and reliable data to support the advancement of their research and development programs.

Unlocking the Potential of Substituted Quinolines: A Technical Guide for Researchers

A comprehensive overview of the burgeoning research applications of substituted quinolines, this technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals. Delving into their therapeutic potential and diverse applications in materials science and catalysis, this document provides a foundational understanding of this versatile class of compounds.

Substituted quinolines, heterocyclic aromatic organic compounds, have emerged as a privileged scaffold in medicinal chemistry and materials science. Their unique structural features allow for a broad range of chemical modifications, leading to a diverse array of biological activities and physicochemical properties. This guide explores the core research applications of these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of critical biological pathways and experimental workflows.

Medicinal Chemistry: A Cornerstone of Drug Discovery

Substituted quinolines have demonstrated significant potential in the development of novel therapeutic agents across a spectrum of diseases, most notably in oncology, infectious diseases, and neurodegenerative disorders.

Anticancer Activity

A substantial body of research has focused on the anticancer properties of substituted quinolines. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways and the induction of apoptosis (programmed cell death).

A notable target for many quinoline-based anticancer agents is the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a crucial role in cell growth and proliferation.[1] Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1] Substituted quinolines have been designed to inhibit EGFR, thereby disrupting downstream signaling cascades and impeding tumor growth.[2][3]

// Nodes Ligand [label="EGF/TGF-α", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EGFR [label="EGFR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Grb2 [label="Grb2", fillcolor="#FBBC05", fontcolor="#202124"]; Sos [label="Sos", fillcolor="#FBBC05", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#FBBC05", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Differentiation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; SubstitutedQuinoline [label="Substituted Quinoline\n(Inhibitor)", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Ligand -> EGFR [color="#4285F4"]; EGFR -> Grb2 [color="#EA4335"]; Grb2 -> Sos [color="#FBBC05"]; Sos -> Ras [color="#FBBC05"]; Ras -> Raf [color="#FBBC05"]; Raf -> MEK [color="#34A853"]; MEK -> ERK [color="#34A853"]; ERK -> Proliferation [color="#34A853"]; SubstitutedQuinoline -> EGFR [arrowhead=tee, color="#5F6368", style=dashed]; } caption: EGFR Signaling Pathway Inhibition by Substituted Quinolines.

Furthermore, many substituted quinolines have been shown to induce apoptosis in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway is often initiated by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently caspase-3, a key executioner caspase. The extrinsic pathway is triggered by the binding of death ligands to cell surface receptors, leading to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to initiate the mitochondrial pathway.[4][5][6]

// Edges DeathReceptor -> Caspase8 [color="#EA4335"]; Caspase8 -> Caspase3 [color="#EA4335"]; Mitochondrion -> CytochromeC [color="#FBBC05"]; CytochromeC -> Apaf1 [color="#FBBC05"]; Apaf1 -> Caspase9 [color="#FBBC05"]; Caspase9 -> Caspase3 [color="#FBBC05"]; Caspase3 -> Apoptosis [color="#4285F4"]; SubstitutedQuinoline -> Bax [label="Promotes", color="#5F6368", style=dashed]; SubstitutedQuinoline -> Bcl2 [label="Inhibits", arrowhead=tee, color="#5F6368", style=dashed]; Bax -> Mitochondrion [color="#EA4335"]; Bcl2 -> Mitochondrion [arrowhead=tee, color="#34A853"]; } caption: Apoptosis Induction by Substituted Quinolines.

The following table summarizes the in vitro anticancer activity of selected substituted quinoline derivatives against various cancer cell lines, with data presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline | T47D (Breast) | 0.016 ± 0.003 | [7][8] |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | C-32 (Melanoma) | 1.8 ± 0.1 | [9] |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | MDA-MB-231 (Breast) | 2.5 ± 0.2 | [9] |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | A549 (Lung) | 3.1 ± 0.3 | [9] |

| Compound 4f (a 2,3,4-substituted quinoline) | A549 (Lung) | 0.015 ± 0.001 (EGFR inhibition) | [2] |

| Quinoline 13 (a C-6 substituted 2-phenylquinoline) | HeLa (Cervical) | 8.3 | [10] |

| Tetrahydroquinoline 18 | HeLa (Cervical) | 13.15 | [10] |

| Quinoline 12 | PC3 (Prostate) | 31.37 | [10] |

| Quinoline 11 | PC3 (Prostate) | 34.34 | [10] |

Antimicrobial Activity

The quinoline scaffold is a key component of several established antimicrobial drugs. Research continues to explore new substituted quinolines to combat the growing threat of antimicrobial resistance. These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected substituted quinoline derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 2 (R1=CF3) | MRSA | 3.0 | |

| Compound 6 (p-isopropyl phenyl substituted) | MRSA | 1.5 | |

| Compound 7 (ortho-substituted phenyl) | MRSA | 1.5 | |

| Hybrid 7b | Mycobacterium tuberculosis H37Rv | 10 | [11] |

| Hybrid 7h | Staphylococcus aureus | 2 | [11] |

| Hybrid compounds 7c-d | Cryptococcus neoformans | 15.6 | [11] |

| Compound QS-3 | Pseudomonas aeruginosa | 64 | [12] |

Antimalarial Activity

Historically, quinoline alkaloids like quinine have been pivotal in the fight against malaria. Modern research focuses on synthesizing novel substituted quinolines to overcome drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite.

The following table summarizes the in vitro antimalarial activity of selected substituted quinoline derivatives, with data presented as IC50 values.

| Compound | Plasmodium falciparum Strain | IC50 (nM) | Reference |

| Bisquinoline 8 | - | 1-100 | [13] |

| Compound 29 (R2 = 4-F) | Dd2 | 4.8 ± 2.0 | [14] |

| Compound 24 | Dd2 | 10.9 ± 1.9 | [14] |

| Compound 31 | Dd2 | 5.9 ± 1.4 | [14] |

| Quinoline-pyrimidine hybrid (piperazine linker) | D10 and Dd2 | 0.157 | [15] |

Materials Science: Illuminating the Future with OLEDs

Substituted quinolines have found a significant application in the field of materials science, particularly as emitting materials in Organic Light-Emitting Diodes (OLEDs). Their excellent thermal and morphological stability, coupled with their tunable photophysical properties, make them ideal candidates for creating efficient and durable OLED devices.

The performance of quinoline-based OLEDs is summarized in the table below, highlighting key parameters such as luminous efficiency, power efficiency, external quantum efficiency (EQE), and Commission Internationale de l'Eclairage (CIE) coordinates.

| Emitting Material | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (%) | CIE Coordinates (x, y) | Reference |

| 2,3-diphenyl-6-(10-(naphthalen-7-yl)anthracen-9-yl)quinoline | 1.01 | 0.43 | 0.80 | (0.17, 0.22) | [16] |

| ZnStq_OCH3:PVK | 1.24 (max) | - | - | - | [17] |

| Zn(Cl2q)2 | - | - | - | (0.250, 0.530) | [17] |

Catalysis: Driving Chemical Transformations

Substituted quinolines also play a role as ligands and catalysts in various organic reactions. Their nitrogen atom can coordinate with metal centers, influencing the catalytic activity and selectivity of the complex. They have been employed in a range of catalytic transformations, including C-H bond activation and coupling reactions.[18][19]

Experimental Protocols

This section provides an overview of key experimental methodologies for the synthesis and evaluation of substituted quinolines.

Synthesis of Substituted Quinolines: The Friedländer Annulation

The Friedländer synthesis is a widely used and versatile method for the preparation of substituted quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.[10][19]

General Procedure:

-

Reactant Mixture: A mixture of the 2-aminoaryl ketone (1 equivalent) and the carbonyl compound (1.2-2 equivalents) is prepared.

-

Catalyst Addition: A catalytic amount of an acid (e.g., p-toluenesulfonic acid, trifluoroacetic acid) or a base (e.g., potassium hydroxide, piperidine) is added to the reaction mixture.

-

Solvent and Temperature: The reaction is typically carried out in a suitable solvent (e.g., ethanol, toluene, or solvent-free) and heated to reflux for a specified period (ranging from a few hours to overnight).

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography to yield the desired substituted quinoline.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Reactants [label="Mix 2-aminoaryl ketone\nand carbonyl compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst [label="Add acid or base catalyst", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Heat [label="Heat to reflux", fillcolor="#FBBC05", fontcolor="#202124"]; Monitor [label="Monitor by TLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Work-up and purification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Substituted Quinoline", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Reactants [color="#5F6368"]; Reactants -> Catalyst [color="#5F6368"]; Catalyst -> Heat [color="#5F6368"]; Heat -> Monitor [color="#5F6368"]; Monitor -> Workup [label="Reaction complete", color="#5F6368"]; Workup -> Product [color="#5F6368"]; } caption: General Workflow for Friedländer Synthesis.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[8]

Procedure:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the substituted quinoline compounds for a specified incubation period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[9][13]

Procedure:

-

Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the substituted quinoline compound is prepared in a liquid growth medium in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Fabrication and Evaluation of OLED Devices

The fabrication of OLED devices involves the sequential deposition of several thin layers of organic and inorganic materials onto a substrate.

General Fabrication Process:

-

Substrate Cleaning: The substrate (typically indium tin oxide (ITO) coated glass) is thoroughly cleaned to remove any contaminants.

-

Deposition of Organic Layers: A series of organic layers, including the hole injection layer (HIL), hole transport layer (HTL), emitting layer (EML, containing the substituted quinoline), and electron transport layer (ETL), are deposited onto the substrate using techniques such as thermal evaporation or spin coating.

-

Cathode Deposition: A low work function metal cathode (e.g., aluminum or calcium/aluminum) is deposited on top of the organic layers.

-

Encapsulation: The device is encapsulated to protect the organic layers from oxygen and moisture.

-

Testing: The fabricated OLED is then tested for its electroluminescent properties, including current-voltage-luminance (I-V-L) characteristics, electroluminescence (EL) spectra, and efficiency.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Substrate [label="Substrate Cleaning\n(ITO Glass)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HIL [label="Hole Injection Layer\nDeposition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HTL [label="Hole Transport Layer\nDeposition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EML [label="Emitting Layer Deposition\n(Substituted Quinoline)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ETL [label="Electron Transport Layer\nDeposition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cathode [label="Cathode Deposition\n(e.g., Al)", fillcolor="#FBBC05", fontcolor="#202124"]; Encapsulation [label="Encapsulation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Testing [label="Device Testing", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="Finished OLED", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Substrate [color="#5F6368"]; Substrate -> HIL [color="#5F6368"]; HIL -> HTL [color="#5F6368"]; HTL -> EML [color="#5F6368"]; EML -> ETL [color="#5F6368"]; ETL -> Cathode [color="#5F6368"]; Cathode -> Encapsulation [color="#5F6368"]; Encapsulation -> Testing [color="#5F6368"]; Testing -> End [color="#5F6368"]; } caption: General OLED Fabrication and Testing Workflow.

Conclusion

Substituted quinolines represent a highly versatile and promising class of compounds with a wide range of research applications. Their continued exploration in medicinal chemistry is expected to yield novel therapeutic agents with improved efficacy and reduced side effects. In materials science, the development of new quinoline-based emitters holds the key to more efficient and durable OLED technologies. Furthermore, their application in catalysis offers opportunities for the development of novel and sustainable chemical transformations. This technical guide provides a solid foundation for researchers to delve into the exciting and rapidly evolving field of substituted quinoline chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. ClinPGx [clinpgx.org]

- 3. images.novusbio.com [images.novusbio.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tdcommons.org [tdcommons.org]

- 12. apec.org [apec.org]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]

- 15. ossila.com [ossila.com]

- 16. researchgate.net [researchgate.net]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. organicreactions.org [organicreactions.org]

- 19. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cyanation of 2-Methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the palladium-catalyzed cyanation of 2-methoxyquinoline, a crucial transformation for the synthesis of functionalized quinoline derivatives used in pharmaceutical and materials science research. The nitrile functional group is a key building block in organic synthesis, serving as a precursor to amines, amides, carboxylic acids, and other valuable moieties.[1][2][3][4] This protocol outlines a reliable method using a palladium catalyst, a suitable cyanide source, and optimized reaction conditions to achieve high yields of 2-cyano-6-methoxyquinoline. The application notes also include a summary of various palladium-catalyzed cyanation methods, a comparative data table, and diagrams illustrating the experimental workflow and the catalytic cycle.

Introduction

The cyanation of aryl and heteroaryl halides is a fundamental cross-coupling reaction in organic synthesis.[2] Palladium-catalyzed methods have become increasingly popular due to their high efficiency, functional group tolerance, and milder reaction conditions compared to traditional methods like the Rosenmund-von Braun reaction, which often requires harsh conditions and stoichiometric copper cyanide.[5][6] Recent advancements have focused on the use of less toxic and more manageable cyanide sources, such as potassium ferrocyanide (K₄[Fe(CN)₆]) and zinc cyanide (Zn(CN)₂), to mitigate safety concerns associated with highly toxic alkali metal cyanides.[2][4][5][6]

The quinoline scaffold is a privileged structure in medicinal chemistry, and the introduction of a cyano group at the 2-position of 2-methoxyquinoline opens avenues for the synthesis of a diverse range of derivatives with potential biological activity. This protocol is adapted from established methods for the palladium-catalyzed cyanation of (hetero)aryl halides.[6][7][8][9]

Data Presentation